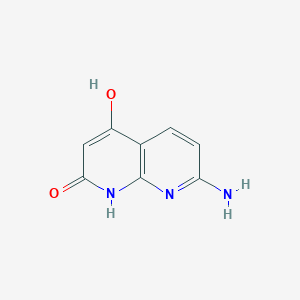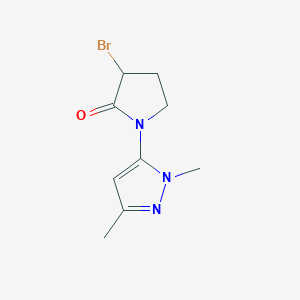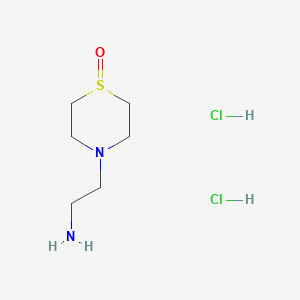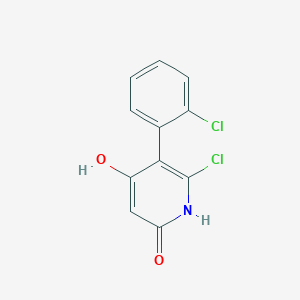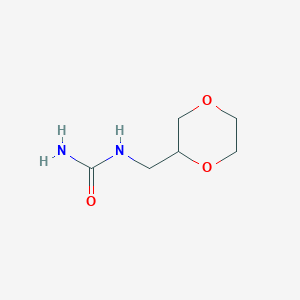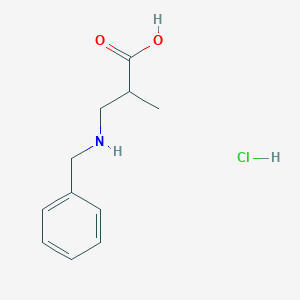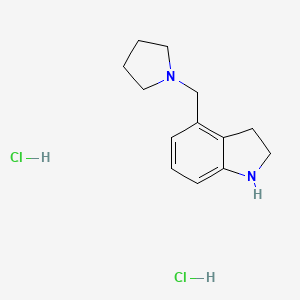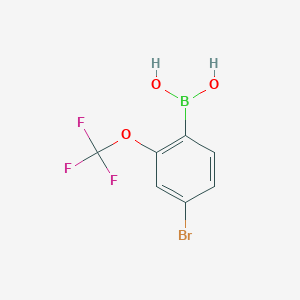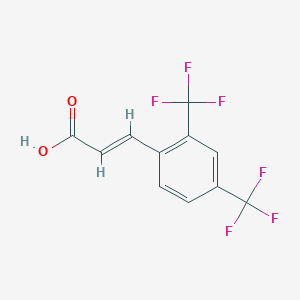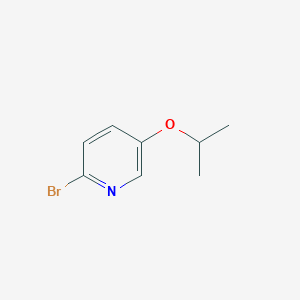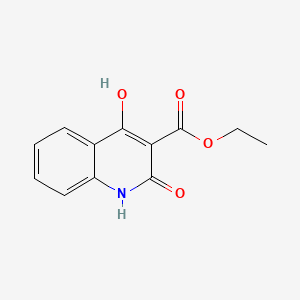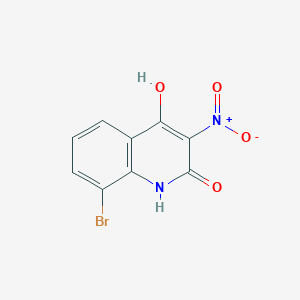
8-Bromo-3-nitroquinoline-2,4-diol
Descripción general
Descripción
8-Bromo-3-nitroquinoline-2,4-diol is a heterocyclic organic compound . It is also known by its IUPAC name, 8-bromo-4-hydroxy-3-nitro-1H-quinolin-2-one .
Molecular Structure Analysis
The molecular formula of 8-Bromo-3-nitroquinoline-2,4-diol is C9H5BrN2O4 . Its molecular weight is 285.05 g/mol . The compound has a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
8-Bromo-3-nitroquinoline-2,4-diol has a density of 2.02 . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación
-
Anticancer Activity
- Quinoline derivatives have shown potential in anticancer activity .
- The methods of application and experimental procedures vary widely, often involving the synthesis of various quinoline derivatives and testing their effects on different types of cancer cells .
- The results or outcomes obtained also vary, but many quinoline derivatives have shown promising results in inhibiting the growth of cancer cells .
-
Antioxidant Activity
- Quinoline derivatives can also act as antioxidants .
- The methods of application often involve synthesizing quinoline derivatives and testing their antioxidant activity, often through methods like the DPPH radical scavenging assay .
- Many quinoline derivatives have shown good antioxidant activity, helping to neutralize harmful free radicals .
-
Anti-Inflammatory Activity
- Quinoline derivatives have shown potential in anti-inflammatory activity .
- The methods of application often involve synthesizing quinoline derivatives and testing their anti-inflammatory activity, often in animal models .
- Many quinoline derivatives have shown promising results in reducing inflammation .
-
Antimalarial Activity
- Quinoline derivatives have been used in the treatment of malaria .
- The methods of application often involve synthesizing quinoline derivatives and testing their antimalarial activity, often in Plasmodium-infected animal models .
- Many quinoline derivatives have shown promising results in inhibiting the growth of Plasmodium parasites .
-
Anti-SARS-CoV-2 Activity
- Quinoline derivatives have shown potential in anti-SARS-CoV-2 (the virus that causes COVID-19) activity .
- The methods of application often involve synthesizing quinoline derivatives and testing their anti-SARS-CoV-2 activity, often in vitro .
- Some quinoline derivatives have shown promising results in inhibiting the replication of SARS-CoV-2 .
-
Antituberculosis Activity
- Quinoline derivatives have shown potential in antituberculosis activity .
- The methods of application often involve synthesizing quinoline derivatives and testing their antituberculosis activity, often in Mycobacterium tuberculosis-infected models .
- Some quinoline derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis .
-
Synthesis of Bioactive Compounds
- Quinoline and its derivatives are essential in the synthesis of biologically and pharmaceutically active compounds .
- The methods of application often involve various synthesis protocols, such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach .
- The outcomes of these syntheses are various quinoline derivatives with potential biological and pharmaceutical activities .
-
Construction of Heterocyclic Compounds
- Quinoline derivatives can be used in the construction of heterocyclic compounds .
- The methods of application often involve reactions catalyzed by transition metals, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
- The outcomes of these reactions are various heterocyclic compounds, which have a wide range of potential applications .
-
Preparation of Medicinally Relevant Quinolines
- Quinoline derivatives can be used in the preparation of medicinally relevant quinolines .
- The methods of application often involve reactions catalyzed by visible light, such as the deoxygenation of N-heterocyclic N-oxides .
- The outcomes of these reactions are various medicinally relevant quinolines .
-
Synthesis of Quinoline Fused Cyclopentane
-
Delivery of Antibodies and Dendritic Cell Adjuvants
- Quinoline derivatives, such as 7-bromo-4-chloro-3-nitroquinoline, have been used in the delivery of antibodies and dendritic cell adjuvants .
- These methods are particularly useful for reaching inaccessible tumors and expanding treatment options for cancer patients .
- The outcomes of these methods can vary, but they generally involve improved delivery of therapeutic agents to target cells .
-
Synthesis of Bioactive Compounds
- Quinoline derivatives are essential in the synthesis of biologically and pharmaceutically active compounds .
- The methods of application often involve various synthesis protocols, such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach .
- The outcomes of these syntheses are various quinoline derivatives with potential biological and pharmaceutical activities .
-
Construction of Heterocyclic Compounds
- Quinoline derivatives can be used in the construction of heterocyclic compounds .
- The methods of application often involve reactions catalyzed by transition metals, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
- The outcomes of these reactions are various heterocyclic compounds, which have a wide range of potential applications .
-
Preparation of Medicinally Relevant Quinolines
- Quinoline derivatives can be used in the preparation of medicinally relevant quinolines .
- The methods of application often involve reactions catalyzed by visible light, such as the deoxygenation of N-heterocyclic N-oxides .
- The outcomes of these reactions are various medicinally relevant quinolines .
-
Synthesis of Quinoline Fused Cyclopentane
- Quinoline derivatives can be used in the synthesis of quinoline fused cyclopentane .
- The method of application involves reacting biphenyl-4-isocyanide and diethyl 2-Bromo-2-(4-phenyl but-3-yn-1-yl)malonate in dimethylformamide under irradiation with a blue LED strip for 24 hours at room temperature .
- The outcome of this reaction is two quinoline fused cyclopentane .
Direcciones Futuras
Quinoline derivatives have been used in various fields including medicinal and industrial chemistry . They form the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents, and organic light-emitting diodes . Therefore, 8-Bromo-3-nitroquinoline-2,4-diol, as a quinoline derivative, may have potential applications in these areas.
Propiedades
IUPAC Name |
8-bromo-4-hydroxy-3-nitro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-5-3-1-2-4-6(5)11-9(14)7(8(4)13)12(15)16/h1-3H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUOMEKCHNGHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C(=C2O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715784 | |
| Record name | 8-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-nitroquinoline-2,4-diol | |
CAS RN |
54675-49-9 | |
| Record name | 8-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B1524821.png)

![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)
